(RS)-4-Carboxyphenylglycine
Overview
Description
It is primarily known for its role as a competitive antagonist of metabotropic glutamate receptors, specifically mGluR1, and as an agonist for mGluR2 . This compound has garnered significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Mode of Action
As a competitive antagonist, 4-Carboxyphenylglycine binds to the active site of mGluRs, preventing the binding of the natural ligand, glutamate . This inhibits the activation of the receptor and subsequent downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by 4-Carboxyphenylglycine is the glutamatergic signaling pathway . By inhibiting mGluRs, the compound disrupts the normal function of this pathway, which can have various downstream effects depending on the specific cellular context .
Pharmacokinetics
It has been shown that the compound can cross the blood-brain barrier , which is crucial for its action on mGluRs in the central nervous system. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, remain to be fully elucidated.
Result of Action
The inhibition of mGluRs by 4-Carboxyphenylglycine can have various molecular and cellular effects. For example, it has been shown to prevent vasospasm (constriction of blood vessels) after subarachnoid hemorrhage, a type of stroke . This suggests that the compound could have potential therapeutic applications in conditions involving abnormal glutamatergic signaling.
Biochemical Analysis
Biochemical Properties
4-Carboxyphenylglycine is a competitive group I metabotropic glutamate receptor antagonist, with selectivity for mGlu 1a/1a over mGlu 5a/5b . This suggests that 4-Carboxyphenylglycine interacts with these receptors and influences their function.
Cellular Effects
4-Carboxyphenylglycine has been shown to have effects on cellular responses. For instance, it has been found to counteract the enhancement of system Xc - gene expression, which has been suggested to contribute to the cytoprotective efficacy of Yokukansan by preserving the cellular antioxidant ability .
Molecular Mechanism
The molecular mechanism of 4-Carboxyphenylglycine involves its interaction with metabotropic glutamate receptors. It acts as a competitive antagonist at these receptors, particularly mGlu 1a/1a . This suggests that it exerts its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-4-Carboxyphenylglycine typically involves the reaction of 4-nitrophenylacetic acid with ammonia, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The resulting compound is then subjected to carboxylation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (RS)-4-Carboxyphenylglycine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylglycine derivatives
Scientific Research Applications
(RS)-4-Carboxyphenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of neurotransmitter systems, particularly glutamate receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery .
Comparison with Similar Compounds
(S)-α-Methyl-4-carboxyphenylglycine: Another metabotropic glutamate receptor antagonist with similar properties but differing in its methyl substitution.
(RS)-α-Ethyl-4-carboxyphenylglycine: A compound with an ethyl substitution, showing different selectivity and potency at glutamate receptors.
(S)-3,5-Dihydroxyphenylglycine: A compound with hydroxyl groups, exhibiting distinct pharmacological profiles .
Uniqueness: (RS)-4-Carboxyphenylglycine is unique due to its dual role as both an antagonist and agonist at different metabotropic glutamate receptors. This dual functionality allows it to modulate glutamate signaling in a more versatile manner compared to other similar compounds .
Properties
IUPAC Name |
4-[amino(carboxy)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJKPGFERYGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864035 | |
Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Carboxyphenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7292-81-1 | |
Record name | α-Amino-4-carboxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7292-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxyphenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.